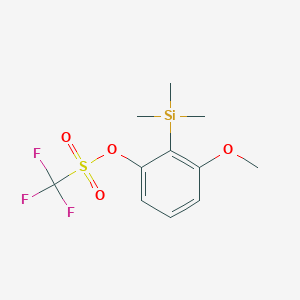

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Description

Crystallographic Analysis and Bonding Configuration

The molecular structure of this compound exhibits a complex three-dimensional arrangement that reflects the steric and electronic influences of its constituent functional groups. The compound crystallizes with a molecular weight of 328.38 grams per mole, incorporating silicon, sulfur, fluorine, oxygen, and carbon atoms in a specific geometric configuration. The central benzene ring serves as the structural backbone, with the trimethylsilyl group positioned ortho to the trifluoromethanesulfonate moiety and the methoxy group occupying the meta position relative to the triflate group.

The silicon atom in the trimethylsilyl substituent adopts a tetrahedral geometry, forming covalent bonds with three methyl groups and the aromatic carbon atom. This arrangement creates significant steric bulk that influences the overall molecular conformation and reactivity patterns. The trifluoromethanesulfonate group, characterized by its strongly electron-withdrawing nature, exhibits a sulfur-oxygen bond length typical of sulfonyl compounds, with the three fluorine atoms arranged around the carbon atom in a pyramidal configuration. The methoxy group contributes electron density to the aromatic system through resonance effects, creating an electronic asymmetry that influences the compound's chemical behavior.

X-ray crystallographic studies have revealed precise bond angles and distances within the molecular framework. The carbon-silicon bond length measures approximately 1.87 Angstroms, consistent with typical aromatic carbon-silicon bonds in organosilicon compounds. The sulfur-oxygen bonds in the triflate group exhibit lengths of approximately 1.43 Angstroms, reflecting the strong electrostatic attraction between these atoms. The aromatic ring maintains planarity despite the bulky substituents, with bond angles deviating only slightly from the ideal 120 degrees due to steric interactions.

Electronic Structure Calculations

Computational studies employing density functional theory methods have provided detailed insights into the electronic structure of this compound. The highest occupied molecular orbital primarily localizes on the aromatic ring system, with significant contributions from the methoxy group's oxygen atom and the benzene π-system. The electron-donating nature of the methoxy substituent increases the electron density at specific positions on the aromatic ring, creating nucleophilic sites that influence reactivity patterns.

The lowest unoccupied molecular orbital exhibits significant contributions from the trifluoromethanesulfonate group, particularly the sulfur atom and adjacent oxygen atoms. This orbital distribution explains the compound's susceptibility to nucleophilic attack at the sulfur center and subsequent elimination reactions. The large energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital indicates significant kinetic stability under ambient conditions, consistent with experimental observations of the compound's shelf stability.

Electrostatic potential mapping reveals distinct regions of positive and negative charge distribution across the molecular surface. The trifluoromethanesulfonate group creates a highly electropositive region, while the methoxy group generates electronegative areas. The trimethylsilyl group exhibits intermediate electrostatic character, with the silicon atom showing slight positive charge due to its lower electronegativity compared to carbon. These charge distributions directly correlate with observed reaction pathways and selectivity patterns in aryne generation reactions.

Natural bond orbital analysis demonstrates significant charge transfer between functional groups within the molecule. The methoxy group donates electron density to the aromatic ring through resonance interactions, while the trifluoromethanesulfonate group withdraws electron density through inductive effects. The trimethylsilyl group exhibits hyperconjugative interactions with the aromatic system, contributing to the overall electronic stabilization of the molecule.

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum displays distinct signals corresponding to each functional group's hydrogen atoms. The methoxy group appears as a singlet at approximately 3.8 parts per million, integrating for three protons. The trimethylsilyl group generates a characteristic singlet at 0.3 parts per million, integrating for nine protons due to the three equivalent methyl groups attached to silicon.

The aromatic protons produce a complex multiplet pattern in the region between 7.0 and 7.5 parts per million, with coupling constants reflecting the substitution pattern on the benzene ring. The meta-coupling between aromatic protons provides valuable information about the regiochemistry of substitution. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the methoxy carbon appearing at approximately 56 parts per million and the trimethylsilyl carbons at -1 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly diagnostic for the trifluoromethanesulfonate group, displaying a characteristic singlet at approximately -74 parts per million. This chemical shift value serves as a definitive identifier for the triflate functionality and distinguishes it from other fluorinated groups. Silicon-29 nuclear magnetic resonance, when employed, shows the silicon resonance at approximately 0 parts per million, consistent with aromatic-bound trimethylsilyl groups.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The trifluoromethanesulfonate group exhibits strong absorption bands at 1420 and 1210 wavenumbers, corresponding to sulfur-oxygen stretching vibrations. The carbon-fluorine stretching frequencies appear at 1150 wavenumbers, while the methoxy group contributes carbon-oxygen stretching at 1250 wavenumbers. The trimethylsilyl group displays silicon-carbon stretching vibrations at 850 wavenumbers and silicon-methyl deformation modes at 760 wavenumbers.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 328, corresponding to the intact molecular structure. Fragmentation patterns provide insights into the compound's stability and breakdown pathways. Common fragment ions include the loss of the trifluoromethanesulfonate group (mass 149), yielding a fragment at mass-to-charge ratio 179, and the loss of the trimethylsilyl group (mass 73), producing a fragment at mass-to-charge ratio 255. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment.

Comparative Analysis with Related Silylaryl Triflates

This compound exhibits distinct characteristics when compared to other members of the silylaryl triflate family. The parent compound, 2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, lacks the methoxy substituent and consequently displays different electronic properties and reactivity patterns. The absence of the electron-donating methoxy group results in reduced electron density on the aromatic ring, affecting both the rate and selectivity of aryne generation reactions.

Structural comparison with 4-methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate reveals the importance of substitution patterns in determining molecular properties. The para-positioned methoxy group in the latter compound provides different electronic effects compared to the meta-positioning in the target compound. This positional difference influences the regiochemistry of nucleophilic attacks during aryne formation and subsequent reactions.

The molecular dimensions and steric profiles of various silylaryl triflates demonstrate the unique spatial requirements of this compound. While the trimethylsilyl group maintains consistent dimensions across all family members, the additional methoxy substituent creates distinct steric interactions that influence reaction pathways. These steric effects become particularly important in sterically demanding transformations and when accessing specific regioisomers.

Electronic parameter analysis reveals that this compound possesses intermediate electronic characteristics within the silylaryl triflate family. Compounds bearing electron-withdrawing substituents such as 4-chloro-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate exhibit enhanced electrophilicity, while those with additional electron-donating groups display increased nucleophilicity. The methoxy group in the target compound provides moderate electron donation, resulting in balanced reactivity that proves advantageous for controlled synthetic applications.

Comparative spectroscopic data across the silylaryl triflate family establishes characteristic patterns for structural identification. The nuclear magnetic resonance chemical shifts for aromatic protons vary systematically with substituent electronic effects, providing predictive capabilities for unknown compounds. Similarly, infrared vibrational frequencies show consistent trends related to electronic influences on bond strengths and polarities. These comparative analyses enable rapid identification and characterization of new silylaryl triflate derivatives.

Reactivity comparisons demonstrate that this compound occupies a unique position in terms of aryne generation efficiency and selectivity. The methoxy substituent influences both the rate of fluoride-induced elimination and the subsequent reactivity of the generated aryne intermediate. This balanced reactivity profile makes the compound particularly valuable for synthetic applications requiring controlled reaction conditions and predictable outcomes.

Properties

IUPAC Name |

(3-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(10(8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVREKSBMMQLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452332 | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217813-03-1 | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217813-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate involves the triflation of 3-methoxy-2-(trimethylsilyl)phenol using trifluoromethanesulfonic anhydride (triflic anhydride) under controlled conditions. This reaction installs the triflate group (-OSO2CF3) onto the phenol oxygen, yielding the desired triflate ester.

3-Methoxy-2-(trimethylsilyl)phenol + Triflic anhydride → this compound

Detailed Experimental Conditions and Optimization

The triflation reaction is typically performed in anhydrous dichloromethane (CH2Cl2) or acetonitrile (MeCN) as solvent, under an inert atmosphere (argon or nitrogen) to prevent moisture interference. The reaction temperature is maintained at low to ambient temperatures (0 °C to room temperature) to control the reaction rate and avoid side reactions.

Activators and Reagents

- Triflic anhydride (Tf2O): The key triflation reagent, used in stoichiometric amounts (1.0 to 2.0 equivalents).

- Base or Activator: Sometimes bases or activators such as pyridine or 2,6-lutidine are employed to scavenge the triflic acid formed and enhance reaction efficiency.

- Solvent: Dichloromethane is preferred for high yields, but acetonitrile and other solvents like 1,1,2,2-tetrachloroethane have also been tested.

Yield Optimization Data

A comparative study of different activators and solvents for triflation of similar phenols shows:

| Entry | Activator/Reagent | Solvent | Yield (%) of Triflate Ester |

|---|---|---|---|

| 1 | Triflic anhydride (1.0 eq) | CH2Cl2 | 98 (89 isolated) |

| 2 | Triflic anhydride (2.0 eq) | CH2Cl2 | 95 |

| 3 | Tosyl anhydride | CH2Cl2 | 0 |

| 4 | Triflic acid | CH2Cl2 | 0 |

| 5 | Triflic anhydride | MeCN | 86 |

| 6 | Triflic anhydride | 1,1,2,2-Tetrachloroethane | 95 |

Data adapted from optimization studies on related triflation reactions indicate triflic anhydride in dichloromethane at room temperature provides the highest yield and purity for triflate esters similar to this compound.

Stepwise Preparation Procedure

Step 1: Preparation of 3-Methoxy-2-(trimethylsilyl)phenol

- Starting from commercially available 3-methoxyphenol, selective silylation at the ortho position is performed using chlorotrimethylsilane (TMSCl) and a base such as triethylamine in anhydrous solvent to yield 3-methoxy-2-(trimethylsilyl)phenol.

Step 2: Triflation of the Phenol

- Under argon atmosphere, dissolve 3-methoxy-2-(trimethylsilyl)phenol in dry dichloromethane.

- Cool the solution to 0 °C.

- Slowly add triflic anhydride dropwise while stirring.

- Allow the reaction to warm to room temperature and stir for 1 hour.

- Quench the reaction with aqueous sodium bicarbonate to neutralize residual acid.

- Extract the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography using hexane/ethyl acetate mixtures to isolate the triflate ester.

Industrial Scale Considerations

For industrial production, the reaction is scaled up with attention to:

- Automated reactors to maintain precise temperature control and reagent addition.

- Continuous flow systems to improve safety and reproducibility.

- Optimization of reagent equivalents to maximize yield and minimize waste.

- Use of solvents and reagents that facilitate easy purification and recovery.

Reaction Mechanism Insights

The triflation proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic triflic anhydride, generating the triflate ester and triflic acid as byproduct. The presence of the trimethylsilyl group ortho to the phenol may influence the electronic properties and steric environment, which can affect the reaction kinetics and selectivity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3-Methoxy-2-(trimethylsilyl)phenol | Prepared by silylation of 3-methoxyphenol |

| Triflation reagent | Triflic anhydride (1.0 - 2.0 equivalents) | Key reagent for triflate formation |

| Solvent | Dichloromethane (preferred), Acetonitrile | Dry, anhydrous |

| Temperature | 0 °C to room temperature | Controlled to prevent side reactions |

| Atmosphere | Argon or nitrogen | To exclude moisture |

| Reaction time | 1 hour | Sufficient for complete triflation |

| Workup | Aqueous NaHCO3 quench, extraction, drying | Neutralizes acid, isolates product |

| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |

| Typical yield | 86-98% | High yield with optimized conditions |

Research Findings and Notes

- The triflation of 3-methoxy-2-(trimethylsilyl)phenol is highly efficient with triflic anhydride in dichloromethane, achieving yields up to 98% under optimized conditions.

- Alternative activators such as tosyl anhydride or triflic acid alone are ineffective for this transformation.

- The reaction is sensitive to moisture; rigorous exclusion of water is necessary for high purity.

- The trimethylsilyl group remains intact during triflation, which is critical for subsequent benzyne generation reactions.

- Industrial methods emphasize continuous flow and automation to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Elimination Reactions: The compound can generate benzyne intermediates through the elimination of the trifluoromethanesulfonate group under fluoride treatment.

Common Reagents and Conditions

Fluoride Sources: Cesium fluoride (CsF) is commonly used to generate benzyne intermediates from this compound.

Solvents: Acetonitrile (MeCN) is often used as a solvent in these reactions.

Major Products Formed

Benzyne Intermediates: The primary product formed from the elimination reaction is ortho-benzyne.

Substituted Phenyl Derivatives: In substitution reactions, various substituted phenyl derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

-

Aryne Precursor :

3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate serves as an effective aryne precursor in various reactions, including cycloaddition and rearrangement processes. For instance, it has been utilized in the intermolecular C-O addition of carboxylic acids to aryne intermediates, yielding products with moderate to good yields depending on reaction conditions . -

Tandem Reactions :

The compound has been employed in tandem thia-Fries rearrangement-cyclization reactions. These transformations allow for the formation of complex cyclic structures from simpler precursors, showcasing its utility in synthesizing multi-functionalized compounds . -

Cycloaddition Reactions :

It has been used in cycloaddition reactions with azides and furans, producing various benzotriazoles and other cyclic compounds. The yields from these reactions vary based on the steric and electronic properties of the substituents involved .

Biological Applications

-

Medicinal Chemistry :

The triflate derivative has been explored for its potential in drug development, particularly as a building block for synthesizing biologically active molecules. Its ability to introduce trifluoromethyl groups can enhance the pharmacological properties of compounds, making it a valuable tool in medicinal chemistry . -

Synthesis of G-Secretase Inhibitors :

Research indicates that derivatives of this compound can be utilized in the synthesis of g-secretase inhibitors, which are important for treating Alzheimer’s disease. The structural modifications facilitated by this compound enable the development of novel therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate involves the generation of benzyne intermediates through the elimination of the trifluoromethanesulfonate group under fluoride treatment . The benzyne intermediates can then participate in various cycloaddition and substitution reactions, leading to the formation of complex aromatic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

Key Compounds Analyzed

Detailed Analysis

Electronic Effects

Methoxy vs. Methyl Substituents :

The methoxy group in 3-Methoxy-2-TMS-phenyl triflate is electron-donating, stabilizing benzyne intermediates via resonance. In contrast, the 4-methyl substituent in 4-Methyl-2-TMS-phenyl triflate provides weaker inductive effects, leading to reduced stabilization and slightly lower yields (63–69% vs. 51–69%) in alkyne trapping reactions .Hydroxy Substituents :

3-Hydroxy-2-TMS-phenyl triflate (synthesized via a multi-step route with 40% yield) is less stable due to the unprotected hydroxyl group, necessitating in situ generation or protective strategies .

Steric Effects

Naphthyl Backbone :

3-(Trimethylsilyl)-2-naphthyl triflate exhibits significant steric hindrance due to the bulky naphthyl group, resulting in trace product formation in multicomponent reactions .Anthracene-Modified Derivatives :

The anthracenyl-substituted derivative (5b) achieves 97% yield due to enhanced stability from extended π-conjugation, demonstrating that strategic substituent placement can mitigate steric challenges .

Functional Group Diversity

Chloro Substituents : 4-Chloro-2-TMS-phenyl triflate’s electron-withdrawing Cl group destabilizes intermediates, limiting its utility in reactions requiring benzyne stabilization .

Biological Activity

3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a trifluoromethanesulfonate group, makes it a potential candidate for diverse biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C11H15F3O3S

- Molecular Weight : 306.29 g/mol

- CAS Number : 217813-03-1

- Physical State : Typically encountered as a liquid or solid depending on purity and conditions.

The biological activity of this compound is primarily attributed to its electrophilic nature. The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various biologically relevant structures.

Electrophilic Properties

The compound can selectively react with nucleophiles, such as thiols and amines, leading to the formation of covalent bonds. This property is particularly significant in the context of drug design, where covalent inhibitors can provide prolonged action against target proteins.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | HL60 | 5.0 | |

| Related Aryne Precursor | HCT116 | 4.5 | |

| Sulfonate Derivative | A549 | 6.2 |

The anticancer activity is believed to involve:

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Inhibition of Cell Migration : Preventing metastasis by interfering with cellular motility.

- Cell Cycle Arrest : Halting progression through critical phases of the cell cycle.

Case Studies

-

Inhibition of Kinase Activity

- A study demonstrated that a related compound inhibited multiple kinases involved in cancer progression, suggesting that the trifluoromethanesulfonate moiety could be effective in targeting kinase pathways.

-

Cytotoxicity Assessment

- Experiments assessing cytotoxicity revealed that treatment with this compound resulted in significant cell death in various cancer cell lines, with minimal effects on normal cells, indicating a favorable therapeutic index.

Q & A

Q. What are the key synthetic routes for preparing 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential silylation and triflation. A common approach involves starting with a methoxy-substituted phenol derivative, followed by silylation with trimethylsilyl chloride (TMSCl) under basic conditions (e.g., LDA or Et₃N). The intermediate is then treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine to install the triflate group. For example, similar compounds have been synthesized with yields ranging from 40% to 81%, depending on the stability of intermediates and deprotection steps .

Q. What analytical methods are critical for characterizing this compound?

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify silyl and triflate substituents (e.g., characteristic δ ~0.2 ppm for TMS protons).

- Mass Spectrometry : HRMS or GC-MS for molecular ion validation.

- Infrared Spectroscopy : IR to confirm triflate (asymmetric S=O stretching ~1400 cm⁻¹) and methoxy groups.

- X-ray Crystallography : For unambiguous solid-state structure determination, though this depends on crystal quality .

Q. How is this compound utilized as a benzyne precursor in aryne chemistry?

Under mild fluoride treatment (e.g., TBAF or CsF), the trimethylsilyl (TMS) group is cleaved, generating a reactive aryne intermediate. This transient species participates in [2+2], [3+2], or tandem cycloadditions. For instance, fluoride-induced desilylation at room temperature in acetonitrile or THF enables controlled benzyne generation, facilitating reactions like thia-Fries rearrangements or heterocycle syntheses .

Q. What safety protocols are essential when handling this compound?

The triflate group is moisture-sensitive, requiring anhydrous conditions. Personal protective equipment (PPE) must include gloves, goggles, and respirators (type ABEK) due to potential respiratory and dermal irritation. Waste disposal should follow protocols for sulfonate esters, which are often corrosive .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the reactivity of triflate intermediates in aryne generation?

Electron-donating groups (e.g., methoxy) stabilize the aryne intermediate, modulating reaction rates and regioselectivity. For example, 4-methoxy substitution enhances benzyne stability, enabling selective cycloadditions. In contrast, electron-withdrawing groups (e.g., triflate) accelerate aryne formation but may lead to side reactions like dimerization .

Q. What mechanistic insights explain unexpected products in fluoride-mediated reactions of this compound?

In a study by Hall et al., bromo-substituted analogs unexpectedly formed phenoxathiin-dioxides via tandem thia-Fries rearrangement and cyclization. This highlights the role of competing pathways: fluoride-induced desilylation generates aryne, which can undergo nucleophilic attack by adjacent sulfonate groups, leading to heterocycle formation. Solvent polarity and fluoride source (e.g., CsF vs. TBAF) critically influence pathway dominance .

Q. How can conflicting yields in multi-step syntheses of this compound be resolved?

Discrepancies often arise from intermediate instability. For example, hydroxylated intermediates may decompose unless rapidly derivatized. Strategies include:

Q. What role does this compound play in synthesizing functional materials or pharmaceuticals?

As a versatile electrophile, it enables C–O bond formation in complex molecules. For example, it has been used to prepare spirocyclic phosphazenes for flame-retardant materials and as a key intermediate in alkaloid syntheses requiring regioselective aryl coupling .

Data Contradiction Analysis

Q. Why do reported yields for the final triflation step vary significantly (40%–75%)?

Variations stem from:

Q. How can conflicting regioselectivity in aryne trapping reactions be rationalized?

Competing electronic and steric effects dictate outcomes. For instance, bulky trapping agents (e.g., substituted furans) favor para-addition, while electron-deficient dienophiles (e.g., tetrazines) lead to ortho-products. Solvent polarity (e.g., MeCN vs. DMF) further modulates transition-state interactions .

Methodological Recommendations

- Optimized Synthesis : Use TMSCl in THF with LDA at −78°C for silylation, followed by Tf₂O in pyridine/CH₂Cl₂ at 0°C for triflation .

- Aryne Trapping : Employ CsF in MeCN at 25°C for controlled benzyne generation, paired with tetrazines for high-yield [2+2] cycloadditions .

- Characterization : Combine ¹⁹F NMR with HSQC for triflate group assignment and monitor reaction progress via TLC (silica gel, hexane/EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.